(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol
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Overview
Description
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol is a complex organic compound that belongs to the class of nucleosides It is characterized by the presence of a purine base (adenine) attached to a ribose sugar moiety, which is further modified with a hydroxymethyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ribose Moiety: The ribose sugar is synthesized through a series of reactions, including protection and deprotection of hydroxyl groups, and selective functionalization to introduce the hydroxymethyl and sulfanyl groups.
Attachment of the Purine Base: The adenine base is attached to the ribose moiety through a glycosylation reaction, which involves the formation of a glycosidic bond between the ribose and the purine base.
Final Modifications:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and advanced analytical techniques for quality control.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the purine base or the ribose moiety.
Substitution: The hydroxymethyl and sulfanyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its potential role in biological processes, such as DNA and RNA synthesis, and its interactions with enzymes and other biomolecules.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. It can also inhibit the activity of enzymes involved in nucleic acid metabolism, such as polymerases and kinases, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the hydroxymethyl and sulfanyl modifications.
2’-Deoxyadenosine: A deoxyribonucleoside analog of adenosine, which lacks the hydroxyl group at the 2’ position of the ribose.
6-Mercaptopurine: A purine analog with a thiol group at the 6-position, used as an anticancer and immunosuppressive agent.
Uniqueness
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol is unique due to the presence of both hydroxymethyl and sulfanyl groups on the ribose moiety, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and interactions with molecular targets, making it a valuable compound for various scientific and medical applications.
Properties
Molecular Formula |
C10H13N5O3S |
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Molecular Weight |
283.31 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
VLRCFULRQZKFRM-HMEJCUHCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)S)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N |
Origin of Product |
United States |
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